Cas no 890302-19-9 (5-Hydrazino-2-(trifluoromethyl)-1,6-naphthyridine)

5-Hydrazino-2-(trifluoromethyl)-1,6-naphthyridine 化学的及び物理的性質
名前と識別子
-
- 1,6-Naphthyridine,5-hydrazinyl-2-(trifluoromethyl)-
- 5-HYDRAZINO-2-(TRIFLUOROMETHYL)-1,6-NAPHTHYRIDINE
- N-(Piperidin-4-ylmethyl)-2-(trifluoromethyl)-1,6-naphthyridin-5-amine hydrochloride hydrate
- [2-(trifluoromethyl)-1,6-naphthyridin-5-yl]hydrazine
- IUGJAKZOWJXVNR-UHFFFAOYSA-N
- DTXSID70470039
- SCHEMBL5264358
- MFCD08566918
- AKOS015910064
- 5-hydrazinyl-2-(trifluoromethyl)-1,6-naphthyridine
- 890302-19-9
- FT-0684462
- 5-Hydrazino-2-(trifluoromethyl)-1,6-naphthyridine
-
- MDL: MFCD08566918
- インチ: InChI=1S/C15H17F3N4.ClH.H2O/c16-15(17,18)13-2-1-11-12(22-13)5-8-20-14(11)21-9-10-3-6-19-7-4-10;;/h1-2,5,8,10,19H,3-4,6-7,9H2,(H,20,21);1H;1H2
- InChIKey: RVAFFCBXKSLMDS-UHFFFAOYSA-N
- ほほえんだ: C1=C2C(=NC(=C1)C(F)(F)F)C=CN=C2NCC3CCNCC3.Cl.O
計算された属性
- せいみつぶんしりょう: 228.06228073g/mol
- どういたいしつりょう: 228.06228073g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 245
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
5-Hydrazino-2-(trifluoromethyl)-1,6-naphthyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB425509-5 g |
5-Hydrazino-2-(trifluoromethyl)-1,6-naphthyridine; . |
890302-19-9 | 5 g |
€1,098.70 | 2023-07-18 | ||
Chemenu | CM234656-5g |
5-Hydrazino-2-(trifluoromethyl)-1,6-naphthyridine |
890302-19-9 | 95% | 5g |
$693 | 2021-08-04 | |
Apollo Scientific | PC409505-1g |
5-Hydrazino-2-(trifluoromethyl)-1,6-naphthyridine |
890302-19-9 | 95+% | 1g |
£282.00 | 2025-02-21 | |
Fluorochem | 016061-1g |
5-Hydrazino-2-(trifluoromethyl)-1,6-naphthyridine |
890302-19-9 | 95% | 1g |
£180.00 | 2022-03-01 | |
TRC | H718023-50mg |
5-Hydrazino-2-(trifluoromethyl)-1,6-naphthyridine |
890302-19-9 | 50mg |
$ 50.00 | 2022-06-04 | ||
BAI LING WEI Technology Co., Ltd. | 016061-1g |
5-Hydrazino-2-(trifluoromethyl)-1,6-naphthyridine |
890302-19-9 | 95% | 1g |
¥ 3960 | 2022-04-26 | |
BAI LING WEI Technology Co., Ltd. | J66PC409505-1g |
5-Hydrazino-2-(trifluoromethyl)-1,6-naphthyridine |
890302-19-9 | 1g |
¥6204 | 2023-11-24 | ||
BAI LING WEI Technology Co., Ltd. | J20F016061-1g |
5-Hydrazino-2-(trifluoromethyl)-1,6-naphthyridine |
890302-19-9 | 0.95 | 1g |
¥10560 | 2023-11-24 | |
abcr | AB425509-5g |
5-Hydrazino-2-(trifluoromethyl)-1,6-naphthyridine; . |
890302-19-9 | 5g |
€1098.70 | 2025-02-19 | ||
BAI LING WEI Technology Co., Ltd. | J20F016061-5g |
5-Hydrazino-2-(trifluoromethyl)-1,6-naphthyridine |
890302-19-9 | 0.95 | 5g |
¥32538 | 2023-11-24 |
5-Hydrazino-2-(trifluoromethyl)-1,6-naphthyridine 関連文献
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
5-Hydrazino-2-(trifluoromethyl)-1,6-naphthyridineに関する追加情報
Research Brief on 5-Hydrazino-2-(trifluoromethyl)-1,6-naphthyridine (CAS: 890302-19-9)
The compound 5-Hydrazino-2-(trifluoromethyl)-1,6-naphthyridine (CAS: 890302-19-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.
Recent studies have highlighted the role of 5-Hydrazino-2-(trifluoromethyl)-1,6-naphthyridine as a versatile intermediate in the synthesis of biologically active molecules. Its trifluoromethyl group and hydrazino moiety make it particularly valuable for the development of kinase inhibitors and other small-molecule therapeutics. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a building block for novel anticancer agents targeting the PI3K/AKT/mTOR pathway.
In terms of synthetic methodology, advances have been made in optimizing the yield and purity of 890302-19-9. A team at the University of Cambridge reported a streamlined two-step synthesis using a palladium-catalyzed cross-coupling reaction, achieving a 78% overall yield. This improvement is critical for scaling up production for preclinical studies.
Biological evaluations of derivatives based on 5-Hydrazino-2-(trifluoromethyl)-1,6-naphthyridine have shown promising results. For instance, a derivative modified with a pyridine ring exhibited nanomolar inhibitory activity against EGFR mutants in non-small cell lung cancer models. These findings were corroborated by in vitro and in vivo studies, suggesting potential for further development as targeted therapies.
Despite these advancements, challenges remain. The compound's stability under physiological conditions and its pharmacokinetic properties require further optimization. Recent pharmacokinetic studies indicate moderate bioavailability, prompting investigations into prodrug strategies or formulation enhancements to improve its therapeutic index.
In conclusion, 5-Hydrazino-2-(trifluoromethyl)-1,6-naphthyridine represents a promising scaffold in medicinal chemistry, with applications ranging from oncology to infectious diseases. Ongoing research is expected to uncover additional therapeutic potentials and refine its synthetic and pharmacological profiles. Future directions may include combinatorial chemistry approaches to expand its derivative library and high-throughput screening to identify novel biological targets.
890302-19-9 (5-Hydrazino-2-(trifluoromethyl)-1,6-naphthyridine) 関連製品
- 1993189-05-1(1-(5-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride)
- 1821803-66-0((1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride)
- 2171413-36-6((3S)-3-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid)
- 922934-14-3(N-(3-chloro-2-methylphenyl)-2-3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide)
- 303043-20-1(3-Chloromethyl-1-methoxy-naphthalene)
- 2172439-33-5(5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one)
- 2098003-90-6(1-{octahydrocyclopenta[c]pyrrol-4-yl}piperidine dihydrochloride)
- 1221341-87-2(Tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate)
- 1480-90-6(2-fluoro-1,7-dihydro-6H-Purin-6-one)
- 2098031-51-5(4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride)
